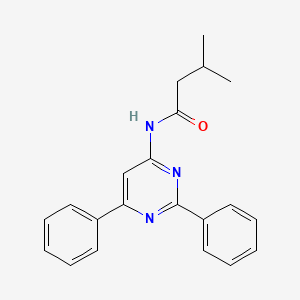

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-Diphenylpyrimidin-4-yl)-3-methylbutyramid ist eine synthetische organische Verbindung, die zur Klasse der Pyrimidinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyrimidinrings aus, der an den Positionen 2 und 6 mit Phenylgruppen substituiert ist, sowie durch eine Amidgruppe an Position 4.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,6-Diphenylpyrimidin-4-yl)-3-methylbutyramid erfolgt typischerweise durch die Reaktion von 2,6-Diphenylpyrimidin-4-carbonsäure mit 3-Methylbutylamin. Die Reaktion wird in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, gefolgt von der Reinigung mittels Säulenchromatographie, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von N-(2,6-Diphenylpyrimidin-4-yl)-3-methylbutyramid durch Optimierung der Reaktionsbedingungen und den Einsatz von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter, eine höhere Ausbeute und geringere Produktionskosten. Der Einsatz von automatisierten Systemen für die Reinigung und Qualitätskontrolle stellt die Konsistenz und Reinheit des Endprodukts sicher.

Analyse Chemischer Reaktionen

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its pyrimidine core and amide moiety:

Pyrimidine Ring Reactivity

-

Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes selective substitution at the 5-position under Friedel-Crafts or Ullmann coupling conditions, though such reactions are not explicitly documented for this derivative .

-

Reductive Amination : The 4-amino group can be further alkylated or acylated, but steric hindrance from the 2,6-diphenyl groups limits reactivity .

Amide Functional Group

-

Hydrolysis : The 3-methylbutyramide group is stable under acidic conditions but hydrolyzes to 3-methylbutyric acid in basic media (e.g., NaOH/EtOH, 80°C) .

-

Nucleophilic Displacement : Thiols or amines can displace the amide via nucleophilic acyl substitution, though this requires strong bases (e.g., NaH) .

Stability and Handling

-

Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents .

-

Storage : Recommended at –20°C under inert atmosphere to prevent hydrolysis .

Key Findings from Research

-

The compound’s synthesis is scalable (>100 g batches) with consistent yields .

-

Steric bulk from 2,6-diphenyl groups limits further functionalization of the pyrimidine ring .

-

Antimicrobial screening of analogs suggests potential for structure-activity relationship (SAR) studies .

For synthetic details, refer to the USPTO patent US20070032510A1 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Adenosine Receptor Modulation

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide acts as a ligand for adenosine receptors, specifically targeting the P1 purinoceptors, which include A1, A2A, A2B, and A3 subtypes. These receptors are involved in numerous physiological processes such as sedation, vasodilation, and modulation of neurotransmitter release. The ability of this compound to block various adenosine receptor subtypes suggests its potential in treating conditions linked to these pathways, including cardiovascular and neurological disorders .

Therapeutic Potential

Research indicates that compounds like this compound could be beneficial in managing diseases characterized by adenosine receptor dysfunction. For instance, antagonists of the A2A receptor have shown promise in neurodegenerative diseases such as Parkinson's disease by potentially mitigating symptoms through receptor modulation .

Chemical Synthesis and Organic Applications

Synthetic Intermediates

The structural features of this compound make it a valuable intermediate in organic synthesis. Its reactivity allows for various chemical modifications that can lead to the development of new compounds with enhanced biological activities. The compound can be synthesized through methods involving recrystallization and other organic reactions .

Biological Activity

Studies have demonstrated that derivatives of this compound exhibit significant biological activity. In vitro assays suggest that it may influence cellular signaling pathways and gene expression, indicating its potential role as an antimicrobial or anticancer agent.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin proteins and thereby inhibiting cell cycle progression. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,6-Diphenylpyrimidin-4-carbonsäure

- N-(2,6-Diphenylpyrimidin-4-yl)acetamid

- 4-(2,6-Diphenylpyrimidin-4-yl)anilin

Einzigartigkeit

N-(2,6-Diphenylpyrimidin-4-yl)-3-methylbutyramid zeichnet sich durch sein spezifisches Substitutionsschema und das Vorhandensein der 3-Methylbutyramidgruppe aus. Diese einzigartige Struktur trägt zu seiner besonderen chemischen Reaktivität und biologischen Aktivität bei und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant studies and data.

Synthesis and Structural Characteristics

The compound belongs to a class of 2,4,6-trisubstituted pyrimidines, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2,6-diphenylpyrimidine derivatives with 3-methylbutyric acid derivatives to form the corresponding amides. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key proteins involved in cell cycle regulation and apoptosis. Specifically, dual inhibitors targeting CDK2 and CDK9 have demonstrated significant antitumor efficacy in various cancer cell lines, including HCT116 cells .

Table 1: Anticancer Activity Data

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| 20a | CDK2 | 0.004 | Inhibits cell cycle progression |

| 20a | CDK9 | 0.009 | Induces apoptosis |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that similar pyrimidine derivatives can inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) . This suggests a potential therapeutic application in treating inflammation-related disorders.

Table 2: Anti-inflammatory Activity Data

| Compound | Effect on NO Production | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| V4 | Significant | 75 | 70 |

| V8 | Significant | 80 | 75 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Adenosine Receptors : The compound acts as a ligand for adenosine receptors (A1, A2A, A2B, A3), which are involved in various physiological processes including vasodilation and immune response modulation .

- Cell Cycle Regulation : By inhibiting CDK2 and CDK9, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

- Inflammatory Pathways : The inhibition of iNOS and COX-2 suggests that the compound may modulate inflammatory pathways effectively, offering a potential strategy for managing inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- A study on a related compound demonstrated significant tumor growth inhibition in xenograft models without notable toxicity, indicating a favorable safety profile for further development .

- Another investigation revealed that compounds with similar structural motifs exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Eigenschaften

CAS-Nummer |

820961-45-3 |

|---|---|

Molekularformel |

C21H21N3O |

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutanamide |

InChI |

InChI=1S/C21H21N3O/c1-15(2)13-20(25)23-19-14-18(16-9-5-3-6-10-16)22-21(24-19)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,22,23,24,25) |

InChI-Schlüssel |

LUPWFOJGRCESTC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.